molecular formula C22H15NO4 B14975683 3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]benzoic acid

3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]benzoic acid

Cat. No.: B14975683
M. Wt: 357.4 g/mol
InChI Key: RFPPDSLMKURBQF-UHFFFAOYSA-N
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Description

3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]benzoic acid is an organic compound with a complex structure that includes an indene moiety and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]benzoic acid typically involves the reaction of 2-phenyl-1,3-indandione with 3-aminobenzoic acid under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial processes may employ advanced purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in halogenated or nitrated products.

Scientific Research Applications

3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various effects such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1,3-indandione: A precursor in the synthesis of the compound, known for its anticoagulant properties.

    3-aminobenzoic acid: Another precursor, commonly used in the synthesis of dyes and pharmaceuticals.

Uniqueness

3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]benzoic acid is unique due to its specific structure, which combines the properties of both indene and benzoic acid derivatives. This unique structure contributes to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C22H15NO4

Molecular Weight

357.4 g/mol

IUPAC Name

3-[(1,3-dioxo-2-phenylinden-2-yl)amino]benzoic acid

InChI

InChI=1S/C22H15NO4/c24-19-17-11-4-5-12-18(17)20(25)22(19,15-8-2-1-3-9-15)23-16-10-6-7-14(13-16)21(26)27/h1-13,23H,(H,26,27)

InChI Key

RFPPDSLMKURBQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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